molecular formula C12H11NO3 B2835056 Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 14479-58-4

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No. B2835056
CAS RN: 14479-58-4
M. Wt: 217.224
InChI Key: MCFCPVVFVXSZSK-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is also known as “2-Cyano-3-(4-methoxy-phenyl)-acrylic acid methyl ester”, “4-(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-ylanisole”, and "Methyl (2E)-2-cyano-3-(4-methoxyphenyl) prop-2-enoate" . It is an organic compound with the CAS number 14479-58-4 .


Molecular Structure Analysis

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” has a molecular formula of C12H11NO3 . Its molecular weight is 217.22 .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is recommended to be stored at ambient temperature . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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